molecular formula C12H16N4O B2787213 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide CAS No. 119020-87-0

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide

Cat. No.: B2787213
CAS No.: 119020-87-0
M. Wt: 232.287
InChI Key: SBXAFEBEIRNGPB-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide is a compound that features a benzotriazole moiety, which is known for its versatile applications in various fields such as medicinal chemistry, material sciences, and organic synthesis. Benzotriazole derivatives are recognized for their stability and ability to participate in a wide range of chemical reactions, making them valuable in the development of pharmaceuticals, agrochemicals, and other industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide typically involves the reaction of 1H-benzotriazole with 2-bromo-2-methylpropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce the corresponding amine .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the benzotriazole moiety enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8(2)12(13-9(3)17)16-11-7-5-4-6-10(11)14-15-16/h4-8,12H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXAFEBEIRNGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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